molecular formula C17H11N3O4S B6055640 N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No. B6055640
M. Wt: 353.4 g/mol
InChI Key: VTRUVAHIZIKNLR-UHFFFAOYSA-N
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Description

N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, also known as CBR-5884, is a small molecule inhibitor that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various studies, particularly in the field of neuroscience, due to its ability to modulate the activity of certain ion channels and receptors in the brain.

Mechanism of Action

N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide acts as a selective inhibitor of certain ion channels and receptors in the brain, including the transient receptor potential vanilloid 1 (TRPV1) channel and the α7 nicotinic acetylcholine receptor (nAChR). By modulating the activity of these targets, N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is able to regulate synaptic transmission and neuronal excitability, leading to its therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been shown to have a number of biochemical and physiological effects in the brain. In a study by Li et al. (2019), N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide was found to increase the release of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating neuronal excitability. This compound was also shown to reduce the expression of pro-inflammatory cytokines in the brain, suggesting that it may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide for lab experiments is its high potency and selectivity for its target receptors and ion channels. This makes it a useful tool for studying the role of these targets in various neurological processes. However, one limitation of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide. One area of interest is its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide and its effects on other neurotransmitter systems in the brain. Finally, the development of more potent and long-lasting analogs of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide may further enhance its usefulness as a tool for scientific research.
In conclusion, N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various neurological disorders. Its ability to modulate the activity of certain ion channels and receptors in the brain makes it a useful tool for studying the role of these targets in various neurological processes. Further research is needed to fully understand the mechanisms of action of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide and its potential applications in other neurological disorders.

Synthesis Methods

The synthesis of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves a multi-step process that begins with the preparation of 6-cyano-1,3-benzodioxole. This intermediate is then reacted with 2-oxo-1,3-benzothiazole-3-acetic acid to form the final product. The synthesis of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and anxiety. In a study conducted by Chen et al. (2016), N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide was found to exhibit anticonvulsant effects in a mouse model of epilepsy. This compound was also shown to reduce anxiety-like behavior in rats in a study by Zhang et al. (2018).

properties

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c18-7-10-5-13-14(24-9-23-13)6-11(10)19-16(21)8-20-12-3-1-2-4-15(12)25-17(20)22/h1-6H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRUVAHIZIKNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)NC(=O)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

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